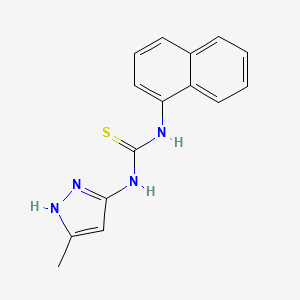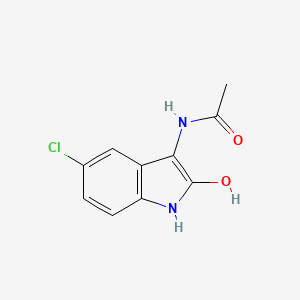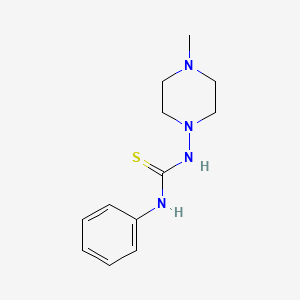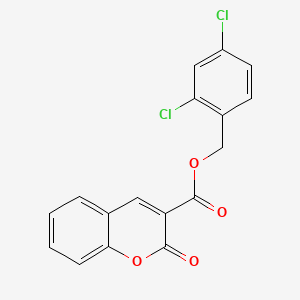
N-(3-methyl-1H-pyrazol-5-yl)-N'-1-naphthylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methyl-1H-pyrazol-5-yl)-N'-1-naphthylthiourea, commonly known as MPTU, is a chemical compound used in scientific research. It belongs to the class of thiourea derivatives and is known for its unique properties and applications.
Wissenschaftliche Forschungsanwendungen
MPTU has a wide range of scientific research applications. It is commonly used as a tool to study the role of thiourea derivatives in biological systems. MPTU has been shown to inhibit the activity of certain enzymes such as tyrosinase and peroxidase. It has also been found to exhibit antioxidant and anti-inflammatory properties. MPTU is used in the development of new drugs and therapies for various diseases such as cancer, diabetes, and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of MPTU is not fully understood. However, it is believed to inhibit the activity of certain enzymes by binding to their active sites. MPTU has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. It has also been found to inhibit the activity of peroxidase, an enzyme involved in the production of reactive oxygen species.
Biochemische Und Physiologische Effekte
MPTU has been found to have various biochemical and physiological effects. It has been shown to exhibit antioxidant and anti-inflammatory properties. MPTU has also been found to inhibit the growth of cancer cells and induce apoptosis. It has been shown to improve glucose metabolism and reduce insulin resistance in diabetic animals.
Vorteile Und Einschränkungen Für Laborexperimente
MPTU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. MPTU is also relatively inexpensive compared to other compounds used in scientific research. However, MPTU has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous environments. MPTU also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for MPTU research. One area of research is the development of MPTU-based drugs for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Another area of research is the study of the mechanism of action of MPTU and its interactions with biological systems. Additionally, the synthesis of new MPTU derivatives with improved properties and effectiveness is an area of ongoing research.
Synthesemethoden
MPTU can be synthesized by reacting 1-naphthylisothiocyanate with 3-methyl-1H-pyrazole-5-amine in the presence of a base such as potassium carbonate. The reaction takes place in a suitable solvent such as acetonitrile or dimethylformamide at room temperature. The resulting product is then purified by recrystallization using a suitable solvent such as ethanol or methanol.
Eigenschaften
IUPAC Name |
1-(5-methyl-1H-pyrazol-3-yl)-3-naphthalen-1-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-10-9-14(19-18-10)17-15(20)16-13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROIADFMABMIPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795894 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-methyl-1H-pyrazol-5-yl)-N'-1-naphthylthiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(acetylamino)-N-[2-(1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B5844456.png)
![7-(difluoromethyl)-N-(2,4-dimethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5844470.png)
![3-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5844472.png)



![methyl {4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5844498.png)
![2-[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5844508.png)

![N'-[(3-chloro-4-methylbenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5844530.png)
![2-(4-nitrophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5844536.png)


![4-amino-5-[(4-methyl-1-piperazinyl)carbonyl]-3-phenyl-1,3-thiazole-2(3H)-thione](/img/structure/B5844581.png)